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Compound of Interest

Compound Name:

4-(1-

(Hydroxymethyl)cyclopropyl)pheny

lboronic acid

Cat. No.: B580984 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a

proposed synthetic route for 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid. This

document is intended to serve as a valuable resource for researchers in medicinal chemistry

and materials science, providing key data for the characterization and synthesis of this versatile

building block.
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Property Value Source

Molecular Formula C₁₀H₁₃BO₃ Sigma-Aldrich

Molecular Weight 192.02 g/mol Sigma-Aldrich

Appearance Solid Sigma-Aldrich

InChI

1S/C10H13BO3/c12-7-10(5-6-

10)8-1-3-9(4-2-8)11(13)14/h1-

4,12-14H,5-7H2

Sigma-Aldrich

InChI Key
RSZPBFYCGLSBAF-

UHFFFAOYSA-N
Sigma-Aldrich

SMILES OCC1(CC1)c2ccc(cc2)B(O)O Sigma-Aldrich

Spectroscopic Data
While experimental spectra for 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid are not

readily available in the public domain, predicted data and spectra of closely related analogs

provide valuable insights for its characterization.

Mass Spectrometry
Predicted mass spectrometry data suggests the following adducts and their corresponding m/z

values.[1]

Adduct Predicted m/z

[M+H]⁺ 193.10306

[M+Na]⁺ 215.08500

[M-H]⁻ 191.08850

[M+NH₄]⁺ 210.12960

[M+K]⁺ 231.05894

[M+H-H₂O]⁺ 175.09304
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Nuclear Magnetic Resonance (NMR) Spectroscopy
No experimental ¹H or ¹³C NMR spectra for 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic
acid have been identified in publicly accessible databases. For illustrative purposes, the known

NMR data for the closely related compound, 4-(hydroxymethyl)phenylboronic acid, is presented

below. Researchers can expect similar aromatic proton and carbon signals, with additional

characteristic peaks for the hydroxymethylcyclopropyl group.

¹H NMR of 4-(hydroxymethyl)phenylboronic acid:

Aromatic protons typically appear in the range of 7.2-7.9 ppm.

The benzylic protons of the hydroxymethyl group (-CH₂OH) are expected around 4.6 ppm.

The hydroxyl proton signal is variable and may be broad.

¹³C NMR of 4-(hydroxymethyl)phenylboronic acid:

Aromatic carbons will resonate between 125-145 ppm.

The benzylic carbon will appear around 65 ppm.

For the target molecule, 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid, one would

anticipate:

Aromatic protons as two doublets in the 7.2-7.8 ppm region.

A singlet for the methylene protons (-CH₂OH) around 3.5-4.0 ppm.

Two sets of signals for the diastereotopic cyclopropyl methylene protons (-CH₂-CH₂-) as

multiplets in the 0.8-1.5 ppm range.

A quaternary carbon for the cyclopropyl carbon attached to the phenyl ring and the

hydroxymethyl group.

Infrared (IR) Spectroscopy
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An experimental IR spectrum for 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid is

not publicly available. However, characteristic vibrational frequencies for key functional groups

can be predicted based on data from analogous compounds.[2][3]

Functional Group Expected Wavenumber (cm⁻¹)

O-H stretch (alcohol & boronic acid) 3600-3200 (broad)

C-H stretch (aromatic) 3100-3000

C-H stretch (aliphatic) 3000-2850

C=C stretch (aromatic) 1600-1450

B-O stretch 1380-1310

C-O stretch (alcohol) 1050-1000

Experimental Protocols
Proposed Synthesis of 4-(1-
(hydroxymethyl)cyclopropyl)phenylboronic acid
A plausible synthetic route starting from commercially available materials is outlined below. This

protocol is based on established methodologies for the synthesis of similar arylboronic acids.

Step 1: Protection of Hydroxymethyl Group Step 2: Borylation Step 3: Deprotection

1-(4-bromophenyl)cyclopropanemethanol Protected Alcohol
Protecting Agent (e.g., TBDMSCl), Base

Boronic Ester
Bis(pinacolato)diboron, Pd catalyst, Base 4-(1-(hydroxymethyl)cyclopropyl)

phenylboronic acid pinacol ester
Deprotecting Agent (e.g., TBAF) 4-(1-(hydroxymethyl)cyclopropyl)

phenylboronic acid
Hydrolysis (e.g., acid)

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic
acid.

Materials:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b580984?utm_src=pdf-body
https://tsapps.nist.gov/publication/get_pdf.cfm?pub_id=841795
https://www.researchgate.net/figure/FT-IR-spectrum-of-4-vinylphenyl-boronic-acid-VPBA-top-and-CRX-3-bottom_fig2_359326825
https://www.benchchem.com/product/b580984?utm_src=pdf-body
https://www.benchchem.com/product/b580984?utm_src=pdf-body
https://www.benchchem.com/product/b580984?utm_src=pdf-body-img
https://www.benchchem.com/product/b580984?utm_src=pdf-body
https://www.benchchem.com/product/b580984?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b580984?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1-(4-bromophenyl)cyclopropanemethanol

tert-Butyldimethylsilyl chloride (TBDMSCl)

Imidazole

Dichloromethane (DCM)

Bis(pinacolato)diboron (B₂pin₂)

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

Potassium acetate (KOAc)

Dioxane

Tetrabutylammonium fluoride (TBAF)

Tetrahydrofuran (THF)

Hydrochloric acid (HCl)

Ethyl acetate

Brine

Anhydrous sodium sulfate

Procedure:

Protection of the Hydroxymethyl Group:

Dissolve 1-(4-bromophenyl)cyclopropanemethanol in anhydrous DCM.

Add imidazole followed by the dropwise addition of TBDMSCl at 0 °C.

Allow the reaction to warm to room temperature and stir until completion (monitored by

TLC).
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Quench the reaction with water and extract with DCM.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure to yield the TBDMS-protected intermediate.

Miayura Borylation:

In a flame-dried flask, combine the protected intermediate, B₂pin₂, Pd(dppf)Cl₂, and KOAc.

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

Add anhydrous dioxane and heat the mixture at 80-90 °C until the starting material is

consumed (monitored by GC-MS or TLC).

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of

celite.

Concentrate the filtrate and purify the residue by column chromatography on silica gel to

obtain the boronic ester.

Deprotection and Hydrolysis:

Dissolve the boronic ester in THF.

Add a solution of TBAF in THF and stir at room temperature.

Monitor the reaction by TLC. Upon completion, concentrate the mixture.

To achieve the final boronic acid, the pinacol ester can be hydrolyzed by stirring with an

aqueous acid (e.g., 1M HCl) in a suitable solvent, followed by extraction and purification.

Spectroscopic Characterization Protocol
The following standard methods would be employed for the full spectroscopic characterization

of the synthesized compound.
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Synthesized Compound

NMR Spectroscopy
(¹H, ¹³C)

Mass Spectrometry
(e.g., ESI-MS)

Infrared Spectroscopy
(FT-IR)

Purity Analysis
(e.g., HPLC)

Full Spectroscopic Profile
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Caption: Standard workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR): Dissolve a sample (5-10 mg) in a suitable deuterated

solvent (e.g., DMSO-d₆ or CDCl₃). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher

field spectrometer.

Mass Spectrometry (MS): Prepare a dilute solution of the sample in a suitable solvent (e.g.,

methanol or acetonitrile). Analyze using electrospray ionization (ESI) in both positive and

negative ion modes to confirm the molecular weight.

Infrared (IR) Spectroscopy: Obtain the IR spectrum using either a KBr pellet or as a thin film

on a salt plate using a Fourier-transform infrared (FT-IR) spectrometer.

This guide provides a foundational understanding of 4-(1-
(hydroxymethyl)cyclopropyl)phenylboronic acid for its application in research and

development. While experimental data is currently limited in the public domain, the provided

information on related compounds and established synthetic methodologies offers a strong

starting point for its use and further investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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